molecular formula C18H18O4 B12208607 2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate

2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate

Cat. No.: B12208607
M. Wt: 298.3 g/mol
InChI Key: LXZWDFYPLJMGGN-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of a phenyl group, a methoxyphenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate typically involves the esterification of 2-oxo-2-phenylethyl alcohol with 3-(4-methoxyphenyl)propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

phenacyl 3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C18H18O4/c1-21-16-10-7-14(8-11-16)9-12-18(20)22-13-17(19)15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3

InChI Key

LXZWDFYPLJMGGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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